3-Chloro-1H-indole-2-carbaldehyde

Description

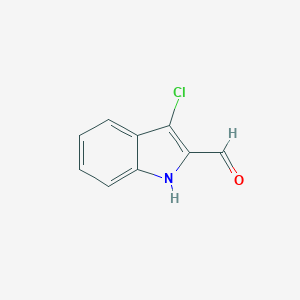

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPBJLYJOIUBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354661 | |

| Record name | 3-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110912-15-7 | |

| Record name | 3-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-1H-indole-2-carbaldehyde, a significant heterocyclic compound in medicinal chemistry and drug development. The primary focus of this document is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Overview of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic compounds, such as indoles, using a Vilsmeier reagent.[1][2] This reagent, typically a chloroiminium ion, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] The electrophilic Vilsmeier reagent then attacks the electron-rich indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[3] For indole, the reaction preferentially occurs at the C-3 position due to its higher electron density.[3]

A practical and efficient synthesis of 3-chloroindole-2-carboxaldehydes has been developed utilizing a Vilsmeier cyclization of 2-[(carboxymethyl)amino]benzoic acids. This approach offers a direct route to the target molecule.

Experimental Protocol: Vilsmeier Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3-chloroindole-2-carboxaldehydes from 2-[(carboxymethyl)amino]benzoic acids.

2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-[(Carboxymethyl)amino]benzoic acid | C₉H₉NO₄ | 195.17 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Bis-(trichloromethyl) carbonate (BTC) | C₃Cl₆O₃ | 296.75 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

2.2. Procedure

-

Vilsmeier Reagent Preparation: In a well-ventilated fume hood, prepare the Vilsmeier reagent by reacting N,N-dimethylformamide (DMF) with bis-(trichloromethyl) carbonate (BTC). For a typical reaction, a molar ratio of 1:6 of the starting benzoic acid derivative to the Vilsmeier reagent is used.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-[(carboxymethyl)amino]benzoic acid in 1,2-dichloroethane.

-

Reaction Execution: Add the prepared Vilsmeier reagent to the solution of the benzoic acid derivative. Heat the reaction mixture to 75°C and stir.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by carefully adding it to ice-cold water. Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

2.3. Quantitative Data

While specific yield data for the parent this compound was not detailed in the provided search results, a similar synthesis of indole-3-carboxaldehyde using the Vilsmeier-Haack reaction reports yields as high as 97%.[4]

Reaction Schematics and Workflows

The synthesis of this compound via the Vilsmeier-Haack reaction can be visualized through the following diagrams.

Caption: Vilsmeier synthesis of this compound.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

The Vilsmeier-Haack reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.[3]

-

Phosphorus oxychloride (or its substitutes like BTC) is corrosive and reacts violently with water. Handle with extreme care in a moisture-free environment.

-

N,N-dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.[3]

-

The work-up procedure involves the use of bases. Handle with appropriate personal protective equipment to avoid chemical burns.[3]

-

All procedures should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous biologically active compounds and natural products. The presence of a chlorine atom at the C3 position and a carbaldehyde group at the C2 position imparts unique chemical reactivity and potential for further functionalization, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry. This document provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development.

Chemical Properties

This compound is a solid at room temperature. Its chemical structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | --INVALID-LINK-- |

| Molecular Weight | 179.60 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Data not available in searched literature. | - |

| ¹³C NMR | Data not available in searched literature. | - |

| Mass Spectrometry | Data not available in searched literature. | - |

| Infrared (IR) | Data not available in searched literature. | - |

Synthesis and Reactivity

The primary method for the synthesis of this compound is through the Vilsmeier-Haack reaction. This reaction allows for the formylation of electron-rich aromatic rings.

Vilsmeier-Haack Synthesis

A practical and efficient synthesis of 3-chloroindole-2-carboxaldehydes has been developed from readily accessible 2-[(carboxymethyl)amino]benzoic acids. This method avoids the use of metal catalysts.

Experimental Protocol: Vilsmeier Synthesis of 3-Chloroindole-2-carboxaldehydes

This protocol is based on the procedure described by Li, Z. H., et al. (2010).

Materials:

-

2-[(Carboxymethyl)amino]benzoic acid

-

N,N-Dimethylformamide (DMF)

-

Bis-(trichloromethyl) carbonate (BTC) or a similar phosgene equivalent

-

1,2-Dichloroethane or 2-Methyltetrahydrofuran (2-MeTHF) as solvent

-

Ice-water bath

-

Standard laboratory glassware for organic synthesis

-

Chromatography supplies for purification

Procedure:

-

Preparation of the Vilsmeier Reagent: In a fume hood, prepare the Vilsmeier reagent by adding a solution of bis-(trichloromethyl) carbonate in the chosen solvent to a solution of N,N-dimethylformamide in the same solvent, typically maintained at 0-5 °C in an ice-water bath with constant stirring.

-

Reaction with the Starting Material: Once the Vilsmeier reagent is formed, add the 2-[(carboxymethyl)amino]benzoic acid to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 75 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is worked up through standard aqueous extraction procedures. The crude product is then purified by column chromatography on silica gel to yield the 3-chloroindole-2-carboxaldehyde.

Logical Relationship of Vilsmeier Synthesis

Caption: Vilsmeier synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the aldehyde group and the electron-rich indole ring, which is modified by the presence of the chloro substituent.

-

Aldehyde Group: The carbaldehyde at the C2 position can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with various nucleophiles to form imines, oximes, and hydrazones. The N-cyclohexylthiosemicarbazone derivative of this compound has been reported.

-

Indole Ring: The indole nucleus can participate in electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. The chloro group at the C3 position can potentially be displaced in nucleophilic substitution reactions under specific conditions. 3-chloroindoles, in general, are known to participate in cycloaddition reactions.

Biological Activity and Drug Development Applications

While the indole scaffold is of significant interest in medicinal chemistry, there is limited specific information in the public domain regarding the biological activity of this compound itself. However, related substituted indole-2-carboxaldehydes and 3-chloroindoles have been investigated for various therapeutic applications.

Derivatives of indole-2-carboxylic acids have been explored as inhibitors of HIV-1 integrase. Furthermore, indole-2-carboxamides have been identified as a promising class of antituberculosis agents. The 3-chloroindole moiety has been incorporated into Factor Xa inhibitors, where the chloro group contributes to the binding affinity.

Given the precedent for biological activity in structurally related compounds, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological profile.

Experimental Workflow for Biological Screening

Caption: A general workflow for the biological screening of derivatives.

Disclaimer: No specific signaling pathways for this compound have been identified in the reviewed literature. The provided diagram illustrates a general experimental workflow.

Conclusion

This compound is a synthetically accessible indole derivative with potential for further chemical modification. While detailed characterization and biological activity data for this specific compound are sparse in the available literature, its structural features and the known activities of related compounds suggest that it could be a valuable building block for the development of new therapeutic agents. Further investigation into its synthesis, reactivity, and biological properties is encouraged to fully elucidate its potential in medicinal chemistry and drug discovery.

3-Chloro-1H-indole-2-carbaldehyde CAS number 110912-15-7

An In-depth Technical Guide to 3-Chloro-1H-indole-2-carbaldehyde (CAS: 110912-15-7)

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a halogenated heterocyclic compound belonging to the indole family. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This molecule, functionalized with both a reactive carbaldehyde group at the C2 position and a chlorine atom at the C3 position, serves as a versatile and crucial intermediate for the synthesis of more complex, biologically active compounds. Its derivatives have been investigated for a range of pharmacological activities, including potential anti-HIV and anticancer properties.[3] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Vilsmeier cyclization, spectroscopic data for characterization, and its applications in drug discovery, including its potential interaction with key biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 110912-15-7 | [4] |

| Molecular Formula | C₉H₆ClNO | [4] |

| Molecular Weight | 179.61 g/mol | |

| Appearance | Solid | |

| InChI Key | IHPBJLYJOIUBDY-UHFFFAOYSA-N | |

| Storage Conditions | Store at room temperature or refrigerated (2-8°C) for long-term stability. | [5] |

| Purity | Typically ≥95% | [6] |

Synthesis and Mechanism

The preparation of this compound can be efficiently achieved through a Vilsmeier-Haack type cyclization reaction. This method is advantageous as it constructs the functionalized indole ring system in a single, efficient step from readily available starting materials. The key transformation involves the reaction of a 2-[(carboxymethyl)amino]benzoic acid derivative with a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or bis-(trichloromethyl) carbonate (BTC).

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then facilitates an intramolecular cyclization and subsequent dehydration and chlorination to yield the target aldehyde. This approach is noted for its good yields and operational simplicity.

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound based on established Vilsmeier cyclization procedures.

Synthesis of this compound

Materials:

-

2-[(Carboxymethyl)amino]benzoic acid

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 6.0 equivalents).

-

Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 6.0 equivalents) dropwise via the dropping funnel over 20 minutes. Stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

-

In a separate flask, dissolve 2-[(carboxymethyl)amino]benzoic acid (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).

-

Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to 75 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

Procedure:

-

Prepare a silica gel slurry using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) and pack a chromatography column.

-

Dissolve the crude product from step 3.1 in a minimal amount of dichloromethane or the eluent mixture.

-

Load the concentrated crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Spectroscopic Data

The structural identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | δ ~10.0-9.8 (s, 1H, -CHO), δ ~8.5-8.0 (br s, 1H, -NH), δ ~7.8-7.2 (m, 4H, Ar-H). |

| ¹³C NMR | δ ~185-180 (C=O), δ ~140-110 (aromatic carbons, including the C-Cl carbon). |

| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1680-1660 (C=O aldehyde stretch), ~800-700 (C-Cl stretch). |

| Mass Spec (ESI-MS) | m/z 180.02 [M+H]⁺, 178.02 [M-H]⁻. |

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is limited, its true value lies in its role as a key synthetic intermediate. The indole-2-carboxaldehyde scaffold is a cornerstone in the development of novel therapeutics.[1] The aldehyde group is a versatile chemical handle that allows for a wide array of subsequent chemical modifications, such as reductive amination, Wittig reactions, and condensations to form Schiff bases or other heterocyclic systems.[7]

Derivatives of related chloro-indoles and indole-2-carboxaldehydes have demonstrated significant potential in several therapeutic areas:

-

Antiviral Agents: The indole nucleus is a component of several HIV-1 integrase inhibitors. The specific substitution pattern on the indole ring is critical for potent activity, making intermediates like this compound valuable for generating diverse compound libraries for screening.[3][8]

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various mechanisms, including tubulin polymerization and specific kinases.[9] The ease of functionalization of this compound allows for the synthesis of molecules designed to interact with specific biological targets in cancer cells.

-

Antimicrobial and Anti-inflammatory Agents: The indole scaffold is present in compounds with known antibacterial, antifungal, and anti-inflammatory properties.[9][10]

Potential Signaling Pathway Involvement

Indole derivatives are known to interact with various cellular signaling pathways. One such pathway of high relevance is the Aryl Hydrocarbon Receptor (AhR) signaling cascade. AhR is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. Natural indole metabolites can act as AhR agonists. Synthetic derivatives, including halogenated indoles, can be designed to modulate this pathway for therapeutic benefit, for instance, in autoimmune diseases or cancer.

Conclusion

This compound (CAS: 110912-15-7) is a strategically important synthetic building block in medicinal chemistry. Its facile synthesis via Vilsmeier cyclization and the reactive nature of its dual functionalities—the chloro and carbaldehyde groups—make it an ideal starting point for the creation of diverse libraries of novel indole derivatives. While not an end-drug itself, its utility in the synthesis of potential anticancer, antiviral, and anti-inflammatory agents underscores its significance for researchers and scientists in the field of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. This compound | C9H6ClNO | CID 778247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 110912-15-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. 110912-15-7 this compound AKSci 8761AC [aksci.com]

- 7. This compound | 110912-15-7 | FC118268 [biosynth.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. derpharmachemica.com [derpharmachemica.com]

In-Depth Technical Guide: Spectroscopic Data and Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3-Chloro-1H-indole-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | CHO |

| 9.35 | br s | 1H | NH |

| 7.72 | d, J = 8.1 Hz | 1H | Ar-H |

| 7.50 | d, J = 8.4 Hz | 1H | Ar-H |

| 7.39 | t, J = 7.8 Hz | 1H | Ar-H |

| 7.20 | t, J = 7.5 Hz | 1H | Ar-H |

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 181.2 | CHO |

| 136.8 | C |

| 128.5 | C |

| 127.3 | CH |

| 125.4 | CH |

| 122.1 | CH |

| 120.9 | C |

| 112.0 | CH |

| 111.8 | C |

Solvent: CDCl₃

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3273 | N-H Stretch |

| 1668 | C=O Stretch (Aldehyde) |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 179 | [M]⁺ |

| 181 | [M+2]⁺ (presence of Cl isotope) |

| 150 | [M-CHO]⁺ |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Vilsmeier-Haack reaction. The following protocol is a detailed methodology for this synthesis.

Materials

-

2-[(Carboxymethyl)amino]benzoic acid

-

Bis-(trichloromethyl) carbonate (BTC)

-

N,N-Dimethylformamide (DMF)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Ice

Procedure

-

Preparation of the Vilsmeier Reagent:

-

In an ice-water bath, add a solution of bis-(trichloromethyl) carbonate (2.97 g, 10 mmol) in 2-MeTHF (10 mL) to a solution of DMF (3 mL, 30 mmol) in 2-MeTHF (25 mL) under constant stirring.

-

Remove the ice-water bath and allow the mixture to warm to 25°C.

-

Stir for an additional 20 minutes at 25°C.

-

-

Reaction with 2-[(Carboxymethyl)amino]benzoic acid:

-

To the prepared Vilsmeier reagent, add 2-[(carboxymethyl)amino]benzoic acid (6 mmol).

-

Stir the reaction mixture at 25°C for 20 minutes.

-

Heat the mixture to reflux at 80°C for 4 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Extract the aqueous mixture with 2-MeTHF (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash silica gel chromatography using a mixture of petroleum ether and ethyl acetate (4:1 v/v) as the eluent to obtain pure this compound as a yellow solid.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-1H-indole-2-carbaldehyde

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This document outlines the expected spectral data, a comprehensive experimental protocol for sample preparation and analysis, and a visual representation of the molecular structure with proton assignments.

Data Presentation

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (N-H) | 8.5 - 9.5 | br s | 1H | - |

| H-9 (CHO) | 10.0 - 10.2 | s | 1H | - |

| H-4 | 7.9 - 8.1 | d | 1H | 7.5 - 8.5 |

| H-7 | 7.6 - 7.8 | d | 1H | 7.5 - 8.5 |

| H-5 | 7.3 - 7.5 | t | 1H | 7.0 - 8.0 |

| H-6 | 7.2 - 7.4 | t | 1H | 7.0 - 8.0 |

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of a solid organic compound like this compound is detailed below.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-20 mg of solid this compound.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[1]. For compounds that are not readily soluble, gentle warming or sonication can be employed.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration : To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0 ppm. If not present, a small amount can be added.

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

¹H NMR Spectrometer Operation

-

Instrumentation : The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

-

Insertion : Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Acquisition Parameters : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Data Acquisition : Acquire the Free Induction Decay (FID) data.

-

Data Processing : The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

-

Data Analysis : Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants for each signal.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering for proton assignments.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-1H-indole-2-carbaldehyde. Due to the limited availability of public spectral data for this specific isomer, this guide presents a detailed analysis of the closely related and well-documented isomer, 2-chloro-1H-indole-3-carbaldehyde, as a reference. The principles and data presented herein offer a robust framework for the interpretation and prediction of the ¹³C NMR spectrum of this compound. This document includes a summary of quantitative data, detailed experimental protocols, and mandatory visualizations to facilitate a deeper understanding of the molecular structure and electronic environment of this class of compounds.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. ¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This guide focuses on the ¹³C NMR analysis of this compound, a halogenated indole derivative of significant interest.

Predicted ¹³C NMR Data for this compound

Below is a table summarizing the available ¹³C NMR data for the reference compound, 2-chloro-1H-indole-3-carbaldehyde, which serves as a basis for predicting the spectrum of the target compound.

| Carbon Atom | Chemical Shift (δ, ppm) for 2-chloro-1H-indole-3-carbaldehyde[1] | Predicted Chemical Shift (δ, ppm) for this compound |

| C-2 | ~130 (C-Cl) | ~138 (C-CHO) |

| C-3 | ~115 (C-CHO) | ~112 (C-Cl) |

| C-3a | ~128 | ~129 |

| C-4 | ~122 | ~123 |

| C-5 | ~124 | ~125 |

| C-6 | ~122 | ~123 |

| C-7 | ~112 | ~113 |

| C-7a | ~136 | ~137 |

| C=O | ~185 | ~182 |

Note: The predicted values for this compound are estimates and are expected to vary in an experimental setting. The relative positions of the chloro and carbaldehyde groups significantly influence the electronic distribution and thus the chemical shifts of the carbon atoms in the indole ring.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the ¹³C NMR analysis of chloro-substituted indole-carbaldehydes.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width (SW): Approximately 220-240 ppm, centered around 120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Longer delays may be necessary for quaternary carbons to ensure full relaxation and more accurate integration.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is generally required, depending on the sample concentration.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and list all significant peaks in the spectrum.

Mandatory Visualizations

Molecular Structure and Carbon Numbering

To facilitate the assignment of ¹³C NMR signals, a clear and numbered molecular structure is essential.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Workflow for ¹³C NMR Analysis

The logical flow of a typical ¹³C NMR experiment from sample preparation to data analysis is illustrated below.

Caption: General workflow for ¹³C NMR analysis of indole derivatives.

Conclusion

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. While direct experimental data for this compound remains elusive in the public domain, the detailed analysis of its close isomer, 2-chloro-1H-indole-3-carbaldehyde, coupled with the provided experimental protocols and predictive insights, offers a valuable resource for researchers in the field. The visualizations of the molecular structure and experimental workflow are intended to further clarify the process of structural elucidation using ¹³C NMR spectroscopy. For definitive structural confirmation, it is recommended that experimental data be acquired and compared with the predictions outlined in this guide.

References

Starting materials for 3-Chloro-1H-indole-2-carbaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route for 3-Chloro-1H-indole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis predominantly relies on the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation and chlorination of activated aromatic systems. This document outlines the key starting materials, detailed experimental protocols, and relevant reaction mechanisms.

Core Synthetic Pathway: The Vilsmeier-Haack Reaction

The most practical and efficient synthesis of this compound involves the Vilsmeier-Haack reaction using 1H-indolin-2-one (oxindole) as the starting material. This reaction, utilizing a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), facilitates a one-pot conversion that introduces both the chloro group at the 3-position and the formyl group at the 2-position of the indole ring.

Starting Materials and Reagents

The primary starting material for this synthesis is 1H-indolin-2-one, also known as oxindole. The key reagents required for the Vilsmeier-Haack reaction are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

| Starting Material/Reagent | Chemical Structure | Molar Mass ( g/mol ) | Role in Reaction |

| 1H-Indolin-2-one (Oxindole) |  | 133.15 | Substrate |

| Phosphorus oxychloride (POCl₃) |  | 153.33 | Reagent for Vilsmeier reagent formation |

| N,N-Dimethylformamide (DMF) |  | 73.09 | Reagent for Vilsmeier reagent formation and solvent |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction of 1H-indolin-2-one.

1. Preparation of the Vilsmeier Reagent:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cooled DMF with constant stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at the same temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

2. Reaction with 1H-Indolin-2-one:

-

To the freshly prepared Vilsmeier reagent, add a solution of 1H-indolin-2-one (1 equivalent) in anhydrous DMF.

-

The addition should be done portion-wise or dropwise, ensuring the reaction temperature is maintained between 0-10 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 70-80 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

3. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution.

-

Collect the solid by filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Dry the crude product under vacuum.

4. Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Vilsmeier-Haack synthesis of this compound, based on analogous reactions reported in the literature.

| Parameter | Value |

| Molar Ratio (Oxindole:POCl₃:DMF) | 1 : 3 : 5 |

| Reaction Temperature | 70-80 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Visualizing the Synthesis and Mechanism

To better understand the synthesis, the following diagrams illustrate the overall workflow and the underlying reaction mechanism.

Caption: Synthetic workflow for this compound.

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich enamine tautomer of the oxindole.

An In-depth Technical Guide on 3-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indole-2-carbaldehyde is a halogenated indole derivative that has garnered interest in medicinal chemistry due to its potential as a versatile synthetic intermediate for the preparation of various biologically active compounds. The indole scaffold is a privileged structure in drug discovery, and the introduction of a chloro substituent and a carbaldehyde group at the 2 and 3 positions, respectively, offers unique opportunities for chemical modifications and the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on experimental protocols and quantitative data.

Synthesis and Chemical Properties

The primary method for the synthesis of 3-chloroindole-2-carboxaldehydes is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared from a substituted formamide and phosphorus oxychloride.

General Synthetic Pathway via Vilsmeier-Haack Reaction

The synthesis of 3-chloroindole-2-carboxaldehydes can be achieved from readily accessible 2-[(carboxymethyl)amino]benzoic acids.[1] The reaction proceeds through a cyclization and formylation mechanism under Vilsmeier conditions.

Caption: General workflow for the Vilsmeier synthesis of this compound.

Experimental Protocol: Vilsmeier Synthesis of 3-Chloroindole-2-carboxaldehydes[1]

A detailed experimental protocol for the synthesis of the parent this compound is described in the literature. The following is a general procedure based on the synthesis of its derivatives:

-

Vilsmeier Reagent Preparation: In a suitable solvent such as 1,2-dichloroethane or 2-methyltetrahydrofuran (2-MeTHF), N,N-dimethylformamide (DMF) is reacted with a chlorinating agent like bis-(trichloromethyl) carbonate (BTC) to form the Vilsmeier reagent in situ.

-

Reaction with Substrate: The starting material, 2-[(carboxymethyl)amino]benzoic acid, is treated with the prepared Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is typically heated at a controlled temperature (e.g., 75 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up, which usually involves quenching with an aqueous solution, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.60 g/mol | |

| CAS Number | 110912-15-7 |

Biological Activities and Applications

While specific biological data for the parent this compound is limited in publicly accessible literature, its derivatives have shown promising activity in several therapeutic areas, including as anti-HIV and antitumor agents. The core structure serves as a valuable scaffold for the development of new drug candidates.

Anti-HIV Activity

Derivatives of 3-chloroindole-2-carboxaldehyde have been investigated for their potential as anti-HIV agents. The indole nucleus is a known pharmacophore in various anti-HIV compounds, and modifications at the 2 and 3-positions can lead to potent inhibitors of viral enzymes.

Antitumor and Anticancer Activity

The 3-chloroindole-2-carboxaldehyde scaffold has also been explored for the development of antitumor and anticancer agents. Halogenated indoles are known to exhibit cytotoxic effects against various cancer cell lines. The aldehyde functionality provides a convenient handle for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, various indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities.[3][4]

Signaling Pathway Visualization (Hypothetical)

While specific pathways for this compound are not yet elucidated, indole derivatives are known to interact with various cellular signaling pathways implicated in cancer. A hypothetical workflow for screening and mechanism of action studies is presented below.

Caption: A logical workflow for the discovery and mechanistic study of anticancer indole derivatives.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of virology and oncology. The Vilsmeier-Haack reaction provides an efficient route for its synthesis. Further research is warranted to fully explore the biological activities of this compound and its derivatives and to elucidate their mechanisms of action at the molecular level. The detailed experimental protocols and compiled data in this guide are intended to facilitate these future research endeavors.

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bio-functional Indole Derivatives from 3-Chloro-1H-indole-2-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse functionalized indole derivatives starting from the versatile building block, 3-Chloro-1H-indole-2-carbaldehyde. The methodologies presented herein leverage robust and widely applicable chemical transformations, including palladium-catalyzed cross-coupling reactions and condensation reactions, to afford a variety of substituted indole scaffolds with potential applications in drug discovery and materials science.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active natural products and synthetic pharmaceuticals. The targeted functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. This compound serves as a valuable starting material for such endeavors, offering two reactive sites for chemical modification: the chloro group at the C3-position and the carbaldehyde at the C2-position. The chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties. Concurrently, the carbaldehyde group provides a handle for condensation reactions to construct diverse heterocyclic and unsaturated systems.

This guide details protocols for key synthetic transformations of this compound and provides an overview of the potential biological activities of the resulting derivatives, including their roles in relevant signaling pathways.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The chloro-substituent at the C3-position of this compound can be effectively displaced using Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.

A. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-indole-2-carbaldehydes

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2][3] This reaction is highly versatile for the synthesis of biaryl compounds. In this context, this compound can be coupled with various arylboronic acids to yield 3-aryl-1H-indole-2-carbaldehydes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, toluene/ethanol/water 2:1:1), to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indole-2-carbaldehyde.

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 75-90 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-95 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. (Note: Yields are typical ranges and may vary depending on the specific arylboronic acid used).

Caption: Suzuki-Miyaura Coupling Workflow.

B. Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-indole-2-carbaldehydes

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This method is highly efficient for the synthesis of 3-alkynyl-1H-indole-2-carbaldehydes from this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).

-

Solvent and Alkyne Addition: Add a degassed anhydrous solvent such as THF or DMF. Then, add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. The filtrate is then washed with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-alkynyl-1H-indole-2-carbaldehyde.

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 70-85 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | RT | 75-90 |

Table 2: Representative Conditions for Sonogashira Coupling. (Note: Yields are typical ranges and may vary depending on the specific alkyne used).

Caption: Sonogashira Coupling Workflow.

C. Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-indole-2-carbaldehydes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a carbon-nitrogen bond.[6][7][8] This reaction allows for the synthesis of 3-amino-1H-indole-2-carbaldehydes from this compound and a variety of primary or secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 1.2-2.0 equiv. relative to Pd), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

-

Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) and heat the mixture at 80-110 °C until the starting material is consumed (TLC monitoring).

-

Work-up: After cooling, quench the reaction with water, and extract with an organic solvent. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography to afford the 3-amino-1H-indole-2-carbaldehyde derivative.

| Pd Source/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 100 | 65-85 |

| Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 110 | 70-90 |

Table 3: Representative Conditions for Buchwald-Hartwig Amination. (Note: Yields are typical ranges and depend on the amine coupling partner).

Caption: Buchwald-Hartwig Amination Workflow.

II. Condensation Reactions of the Carbaldehyde Group

The carbaldehyde functionality at the C2-position of the indole ring is a versatile handle for various condensation reactions, allowing for the extension of the molecular framework and the introduction of new functional groups.

A. Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[9][10] This reaction can be applied to 3-substituted-1H-indole-2-carbaldehydes to synthesize a variety of α,β-unsaturated derivatives.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Reaction Setup: Dissolve the 3-substituted-1H-indole-2-carbaldehyde (1.0 equiv.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 equiv.) in a suitable solvent such as ethanol, toluene, or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine, ammonium acetate, or triethylamine.

-

Reaction Execution: Stir the mixture at a temperature ranging from room temperature to reflux until the reaction is complete (TLC monitoring).

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

-

Purification: The crude product is purified by recrystallization or column chromatography.

| Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | Reflux | 85-95 |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux | 80-90 |

Table 4: Representative Conditions for Knoevenagel Condensation.

Caption: Knoevenagel Condensation Workflow.

III. Biological Activities and Signaling Pathways

Derivatives of indole-2-carbaldehyde are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The specific functional groups introduced at the C3-position and through condensation at the C2-position can significantly influence the biological profile of these molecules.

A. Anticancer Activity

Many indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some indole derivatives have been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response that is often dysregulated in cancer.[11]

Caption: Inhibition of Cancer Cell Signaling.

B. Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[12] The mechanism of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation. For instance, certain indole derivatives can inhibit the bacterial NorA efflux pump, which is responsible for antibiotic resistance in strains like MRSA.[13]

Caption: Mechanisms of Antimicrobial Action.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of functionalized indole derivatives. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and condensation reactions, provides a robust platform for the generation of novel molecular entities with significant potential in drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to explore the chemical space around the indole scaffold and to develop new compounds with promising biological activities. Further investigation into the specific biological targets and mechanisms of action of these derivatives will be crucial for their future therapeutic applications.

References

- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

Application Notes: 3-Chloro-1H-indole-2-carbaldehyde in Heterocyclic Synthesis

Introduction

3-Chloro-1H-indole-2-carbaldehyde is a highly versatile and reactive intermediate used extensively in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring an electrophilic aldehyde group at the C2 position and a leaving group (chlorine) at the C3 position of the indole nucleus, makes it an ideal precursor for various condensation and cyclization reactions. This reactivity allows for the construction of fused indole systems and other complex heterocyclic frameworks, many of which exhibit significant biological activities. These derivatives are of particular interest to researchers in medicinal chemistry and drug development due to their potential as antimicrobial, antifungal, and anticancer agents.[1][2][3]

The synthesis of the parent indole-carboxaldehyde scaffold is often achieved through methods like the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich indole ring.[4][5][6] This process generates the key aldehyde functionality, setting the stage for subsequent transformations.

Applications in Heterocyclic Synthesis

This compound serves as a foundational starting material for building diverse heterocyclic systems. Its primary reaction pathways involve the aldehyde group, which readily undergoes condensation with nucleophiles, particularly those containing active methylene groups or primary amine functionalities.

1. Knoevenagel Condensation: The aldehyde group reacts with compounds possessing active methylene groups, such as malononitrile and ethyl cyanoacetate, under Knoevenagel condensation conditions.[2] This reaction typically proceeds in the presence of a base and results in the formation of a new carbon-carbon double bond, yielding versatile intermediates for further cyclizations.

2. Synthesis of Hydrazone, Semicarbazone, and Thiosemicarbazone Derivatives: Condensation of this compound with various hydrazine derivatives, including semicarbazide and thiosemicarbazide, provides the corresponding semicarbazones and thiosemicarbazones.[2] These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for synthesizing five-membered heterocycles like thiazoles.

3. Synthesis of Fused Thiazolyl Indoles: The thiosemicarbazone derivatives obtained from this compound can be cyclized by reacting with α-halogenated carbonyl compounds.[2] This intramolecular cyclization leads to the formation of fused thiazolyl indole derivatives, a class of compounds often associated with a broad spectrum of biological activities.[2]

Biological Activity of Synthesized Derivatives

A significant driver for the use of this compound in synthesis is the pronounced antimicrobial activity of its derivatives. Various compounds synthesized from this precursor have been screened for their efficacy against a range of bacterial and fungal pathogens.[2]

Table 1: Antimicrobial Activity of Heterocycles Derived from this compound

| Compound Class | Test Organism (Bacteria) | Activity Level | Test Organism (Fungi) | Activity Level | Reference |

| Knoevenagel Products | Staphylococcus aureus, Bacillus subtilis | High | Aspergillus fumigatus, Candida albicans | Moderate to High | [2] |

| Semicarbazones | Staphylococcus aureus, Bacillus subtilis | High | Penicillium italicum | Moderate | [2] |

| Hydrazones | Pseudomonas aeruginosa | Moderate | Aspergillus fumigatus, Candida albicans | High | [2] |

| Thiazolyl Indoles | Staphylococcus aureus, Escherichia coli | High | Aspergillus fumigatus, Candida albicans | High | [2] |

Note: "Activity Level" is a qualitative summary based on the findings reported in the cited literature. Quantitative data such as Minimum Inhibitory Concentration (MIC) values are determined during specific screening assays.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations starting from this compound, based on established literature procedures.[2]

Protocol 1: Synthesis of 2-((3-chloro-1H-indol-2-yl)methylene)hydrazine-1-carbothioamide (Thiosemicarbazone Derivative)

Objective: To synthesize the thiosemicarbazone derivative of this compound via condensation.

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid

-

Standard reflux apparatus

-

Filtration equipment

Procedure:

-

Dissolve an equimolar mixture of this compound and thiosemicarbazide in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out of the solution is collected by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven. The structure can be confirmed by IR and NMR spectroscopy. The IR spectrum is expected to show characteristic bands for C=S and NH groups.[2]

Protocol 2: Synthesis of 2-(2-(4-Aryl)thiazol-2-yl)-3-chloro-1H-indole (Thiazolyl Indole Derivative)

Objective: To synthesize a thiazolyl indole derivative through cyclization of the corresponding thiosemicarbazone.

Materials:

-

2-((3-chloro-1H-indol-2-yl)methylene)hydrazine-1-carbothioamide (from Protocol 1)

-

α-Bromoacetophenone (or other α-haloketones)

-

Absolute Ethanol

-

Standard reflux apparatus

-

Filtration equipment

Procedure:

-

Suspend the thiosemicarbazone derivative (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add the appropriate α-bromoacetophenone derivative (1 equivalent) to the suspension.

-

Heat the mixture under reflux for 8-10 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ethanol and then dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure thiazolyl indole derivative.

-

Characterize the final product using IR, 1H NMR, 13C NMR, and Mass Spectroscopy to confirm its structure.[2]

Visualizations

Diagram 1: Synthetic Pathways

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow

Caption: General workflow for synthesis and biological evaluation.

References

- 1. geneonline.com [geneonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Reactions of 3-Chloro-1H-indole-2-carbaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-Chloro-1H-indole-2-carbaldehyde with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. The presence of a chloro group at the 3-position and a carbaldehyde at the 2-position offers multiple sites for functionalization, enabling the synthesis of diverse compound libraries.

Introduction to Reactivity

This compound is an electrophilic indole derivative susceptible to nucleophilic attack at the C3 position, leading to the displacement of the chloride leaving group. The electron-withdrawing nature of the adjacent formyl group at the C2 position is anticipated to activate the C3 position towards nucleophilic aromatic substitution.

The general reaction scheme involves the attack of a nucleophile on the electron-deficient C3 carbon of the indole ring, followed by the departure of the chloride ion. The reaction outcome and rate can be influenced by the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the presence of the N-H proton, which may require protection or deprotonation under certain basic conditions.

While specific literature on the comprehensive nucleophilic substitution reactions of this compound is limited, valuable insights can be drawn from analogous systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, which has been shown to undergo efficient substitution at the C2 position with a variety of nucleophiles. It is important to note that 3-chloroindoles are generally less reactive than their bromo and iodo counterparts and may necessitate more forcing reaction conditions, such as elevated temperatures, for successful substitution.

Quantitative Data Summary

The following table summarizes the expected yields for nucleophilic substitution reactions on a model indole system, which can serve as a predictive guide for the reactions of this compound.

| Nucleophile | Product | Expected Yield (%) |

| Piperidine | 3-(Piperidin-1-yl)-1H-indole-2-carbaldehyde | 85 - 95 |

| Morpholine | 3-(Morpholin-4-yl)-1H-indole-2-carbaldehyde | 80 - 90 |

| Aniline | 3-(Phenylamino)-1H-indole-2-carbaldehyde | 70 - 85 |

| Sodium thiomethoxide | 3-(Methylthio)-1H-indole-2-carbaldehyde | 90 - 98 |

| Thiophenol | 3-(Phenylthio)-1H-indole-2-carbaldehyde | 85 - 95 |

| Sodium methoxide | 3-Methoxy-1H-indole-2-carbaldehyde | 70 - 80 |

| Sodium ethoxide | 3-Ethoxy-1H-indole-2-carbaldehyde | 75 - 85 |

Experimental Protocols

The following are generalized protocols for the reaction of this compound with different classes of nucleophiles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

Objective: To synthesize 3-(Piperidin-1-yl)-1H-indole-2-carbaldehyde.

Materials:

-

This compound

-

Piperidine

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, 1.2 mmol, 60% dispersion in mineral oil, or K2CO3, 2.0 mmol).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add piperidine (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-(piperidin-1-yl)-1H-indole-2-carbaldehyde.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Objective: To synthesize 3-(Phenylthio)-1H-indole-2-carbaldehyde.

Materials:

-

This compound

-

Thiophenol

-

Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DMF or DMSO (10 mL) under an inert atmosphere, add Cs2CO3 (1.5 mmol).

-

Add thiophenol (1.1 mmol) to the mixture.

-

Heat the reaction mixture to 80-120 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-(phenylthio)-1H-indole-2-carbaldehyde.

Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)

Objective: To synthesize 3-Methoxy-1H-indole-2-carbaldehyde.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous methanol (15 mL).

-

Add a solution of sodium methoxide in methanol (1.5 mmol, e.g., from a commercially available solution or freshly prepared from sodium metal and methanol).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 3-methoxy-1H-indole-2-carbaldehyde.

Visualizations

Application Notes and Protocols: Asymmetric Synthesis Involving 3-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of chiral pyrrolo[1,2-a]indoles, utilizing 3-Chloro-1H-indole-2-carbaldehyde as a key starting material. The described methodology is based on a highly enantioselective organocatalytic cascade aza-Michael/aldol reaction. This approach offers a robust pathway to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery.

Introduction

Indole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of chirality to these structures is often crucial for their therapeutic efficacy. This compound is a versatile building block, and its use in asymmetric synthesis allows for the creation of novel, stereochemically defined molecules. The protocol detailed below is adapted from established methodologies for the asymmetric organocatalytic N-alkylation of substituted indole-2-carbaldehydes, which has been shown to be effective for a range of substrates.[1] This reaction facilitates the one-pot synthesis of chiral pyrrolo[1,2-a]indole-2-carbaldehydes.[1]

Proposed Asymmetric Synthesis Pathway

The recommended approach involves an organocatalytic asymmetric cascade reaction between this compound and an α,β-unsaturated aldehyde. This reaction is typically catalyzed by a chiral secondary amine, such as a diphenylprolinol silyl ether, and proceeds through an iminium-enamine activation pathway to yield the desired chiral pyrrolo[1,2-a]indole derivative with high enantioselectivity.

Caption: Proposed reaction pathway for the asymmetric synthesis.

Quantitative Data Summary

While specific data for this compound is not available in the cited literature, the following table summarizes the results for analogous substituted indole-2-carbaldehydes in the organocatalytic N-alkylation reaction with cinnamaldehyde, demonstrating the general applicability of the protocol.

| Entry | Indole-2-carbaldehyde Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | H | 75 | 94 |

| 2 | 5-Me | 78 | 95 |

| 3 | 5-Br | 72 | 96 |

| 4 | 5-NO₂ | 65 | 92 |

Experimental Protocol: Asymmetric Synthesis of a Chiral Pyrrolo[1,2-a]indole

This protocol is adapted from the general procedure for the asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes.

Materials:

-

This compound

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

-

Anhydrous toluene

-

4 Å Molecular Sieves

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Caption: Experimental workflow for the asymmetric synthesis.

Procedure:

-

To a dry reaction vial under an inert atmosphere, add 4 Å molecular sieves (100 mg).

-

Add anhydrous toluene (1.0 mL) to the vial.

-

To the stirred suspension, add the chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%).

-

Add the α,β-unsaturated aldehyde (0.20 mmol).

-

Add this compound (0.24 mmol).

-

Stir the resulting mixture at room temperature for the time required for the reaction to complete (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, directly load the reaction mixture onto a silica gel column.

-

Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Development